![molecular formula C24H37Cl3O2Si B14179193 Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone CAS No. 865370-29-2](/img/structure/B14179193.png)
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is a complex organic compound with the molecular formula C24H37Cl3O2Si. This compound is known for its unique structure, which includes a phenyl group, a cyclohexyl ring, and a trichlorosilyl-undecyl chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone typically involves multiple steps. One common method includes the reaction of phenylcyclohexyl ketone with 11-bromoundecyltrichlorosilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of silyl ethers or silyl amines.
科学的研究の応用
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of biological systems and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
作用機序
The mechanism of action of Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone involves its interaction with various molecular targets. The trichlorosilyl group can form covalent bonds with hydroxyl or amino groups in biomolecules, leading to modifications in their structure and function. This compound can also participate in hydrophobic interactions and van der Waals forces, influencing the behavior of biological systems .
類似化合物との比較
Similar Compounds
Phenylcyclohexyl ketone: A simpler analog without the trichlorosilyl-undecyl chain.
Cyclohexylphenylmethanone: Lacks the trichlorosilyl group but has a similar core structure.
Trichlorosilylundecyl derivatives: Compounds with similar trichlorosilyl-undecyl chains but different functional groups.
Uniqueness
Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone is unique due to the presence of both the trichlorosilyl-undecyl chain and the phenylcyclohexyl core. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
865370-29-2 |
|---|---|
分子式 |
C24H37Cl3O2Si |
分子量 |
492.0 g/mol |
IUPAC名 |
phenyl-[1-(11-trichlorosilylundecoxy)cyclohexyl]methanone |
InChI |
InChI=1S/C24H37Cl3O2Si/c25-30(26,27)21-15-7-5-3-1-2-4-6-14-20-29-24(18-12-9-13-19-24)23(28)22-16-10-8-11-17-22/h8,10-11,16-17H,1-7,9,12-15,18-21H2 |
InChIキー |
QEGNNYQIUPIDKA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)OCCCCCCCCCCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
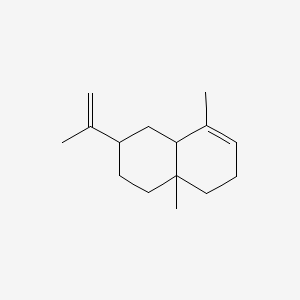
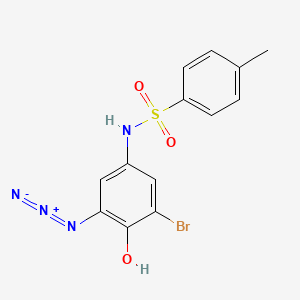
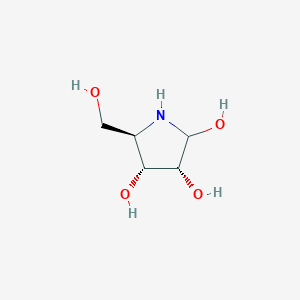
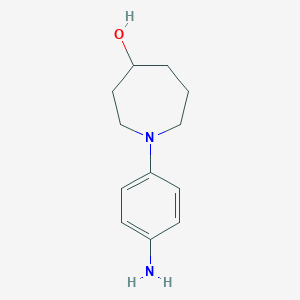
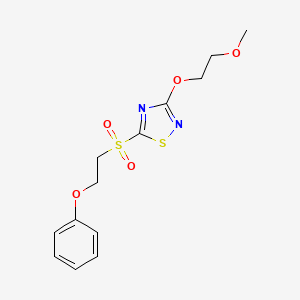
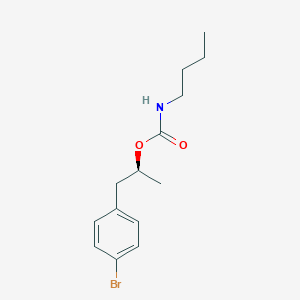
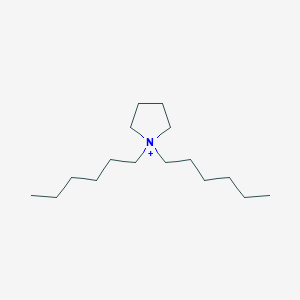
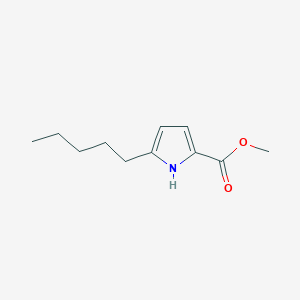
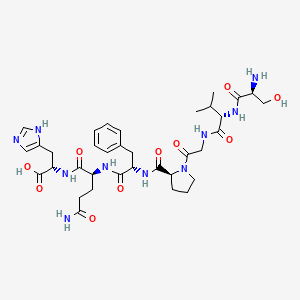
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

